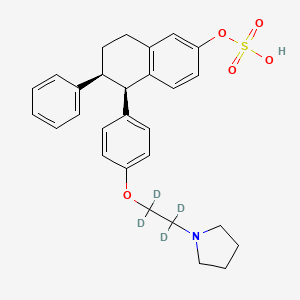

Lasofoxifene sulfate-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

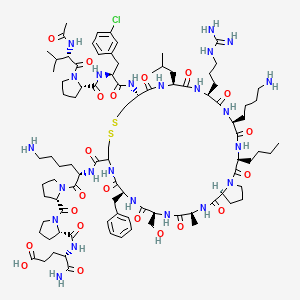

Lasofoxifene sulfate-d4 is a deuterated form of lasofoxifene sulfate, a non-steroidal third-generation selective estrogen receptor modulator (SERM). Lasofoxifene is a naphthalene derivative that selectively binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity. It is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women .

準備方法

Synthetic Routes and Reaction Conditions

Lasofoxifene can be synthesized via a Lewis acid-mediated three-component coupling reaction. This involves the coupling of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of hafnium tetrachloride (HfCl4). The resulting product undergoes iodocarbocyclization and subsequent elimination of hydrogen iodide to form the olefin part, followed by double-bond migration to yield lasofoxifene .

Another method involves the alkylation of cis-1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-1,2,3,4-tetrahydronaphthalene with 1-(2-chloroethyl)pyrrolidine base or its salt. This is followed by deprotection of the hydroxyl group using hydrobromic acid, and conversion into lasofoxifene via reaction with D-tartaric acid and crystallization .

Industrial Production Methods

Industrial production methods for lasofoxifene sulfate-d4 are not widely documented. the synthesis likely follows similar routes as described above, with additional steps to incorporate deuterium atoms.

化学反応の分析

Types of Reactions

Lasofoxifene undergoes various chemical reactions, including:

Reduction: Not commonly reported for lasofoxifene.

Substitution: Common in the synthesis process, such as the alkylation step mentioned above.

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzymes.

Substitution: Hafnium tetrachloride (HfCl4), 1-(2-chloroethyl)pyrrolidine, hydrobromic acid.

Major Products Formed

Oxidation: Various oxidized metabolites.

Substitution: Lasofoxifene and its intermediates.

科学的研究の応用

Lasofoxifene sulfate-d4 has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of lasofoxifene.

Biology: Investigated for its effects on estrogen receptors and related pathways.

Medicine: Studied for its potential in treating postmenopausal osteoporosis, vaginal atrophy, and breast cancer

Industry: Utilized in the development of new SERMs and related compounds.

作用機序

Lasofoxifene mediates its effects by binding to estrogen receptors (ERα and ERβ) with high affinity. It exhibits both estrogenic and antiestrogenic activities, depending on the target tissue. In bone, it mimics the positive effects of estrogen by reducing the production and lifespan of osteoclasts, stimulating osteoblast activity, and altering the RANKL/RANK/osteoprotegerin system . In breast tissue, it acts as an antagonist, inhibiting the growth of estrogen receptor-positive breast cancer cells .

類似化合物との比較

Similar Compounds

Tamoxifen: Another SERM used in breast cancer treatment.

Raloxifene: Used for osteoporosis and breast cancer prevention.

Nafoxidine: A related compound synthesized via similar methods.

Uniqueness

Lasofoxifene has a higher binding affinity for estrogen receptors compared to tamoxifen and raloxifene. It also has improved oral bioavailability and a longer half-life, making it more effective in certain therapeutic applications .

特性

分子式 |

C28H31NO5S |

|---|---|

分子量 |

497.6 g/mol |

IUPAC名 |

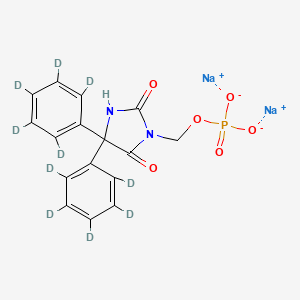

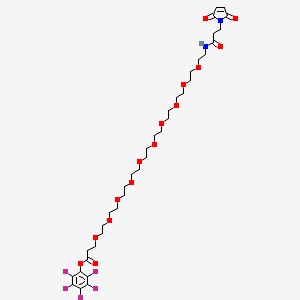

[(5R,6S)-6-phenyl-5-[4-(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl] hydrogen sulfate |

InChI |

InChI=1S/C28H31NO5S/c30-35(31,32)34-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)33-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28H,4-5,10,14,16-19H2,(H,30,31,32)/t26-,28+/m1/s1/i18D2,19D2 |

InChIキー |

NXQINUGCNDMKEW-NXOFZFLXSA-N |

異性体SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[C@H]2[C@H](CCC3=C2C=CC(=C3)OS(=O)(=O)O)C4=CC=CC=C4)N5CCCC5 |

正規SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OS(=O)(=O)O)C5=CC=CC=C5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)

![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)